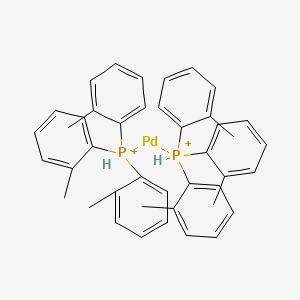

Bis(tri-o-tolylphosphine)palladium

Description

Properties

Molecular Formula |

C42H44P2Pd+2 |

|---|---|

Molecular Weight |

717.2 g/mol |

IUPAC Name |

palladium;tris(2-methylphenyl)phosphanium |

InChI |

InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3;/p+2 |

InChI Key |

CUBIJGNGGJBNOC-UHFFFAOYSA-P |

Canonical SMILES |

CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Bis Tri O Tolylphosphine Palladium Complexes

Synthetic Methodologies for Bis(tri-o-tolylphosphine)palladium Species

The synthesis of this compound complexes can be achieved through several routes, principally involving either the use of well-defined palladium precursors or the in situ generation of the active species.

Precursor-Based Synthesis: Palladium(0) and Palladium(II) Routes

Palladium(0) Route: A common method for the synthesis of This compound(0) (B1311409) involves the reaction of a Pd(0) precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with tri-o-tolylphosphine (B155546). researchgate.net While this reaction is widely used, it can sometimes lead to the formation of other complexes, such as Pd(dba)[P(o-Tol)₃]₂, especially when attempting to improve upon existing literature syntheses. researchgate.net The isolation of this mixed ligand complex highlights the dynamic nature of the palladium-phosphine-dba system. researchgate.net The chloroform (B151607) adduct of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃·CHCl₃) is also a commonly used precursor. researchgate.net

Palladium(II) Route: Alternatively, this compound(II) complexes can be synthesized from palladium(II) precursors. For instance, dichlorothis compound(II) can be prepared by reacting palladium(II) chloride with tri-o-tolylphosphine. prepchem.comsigmaaldrich.com A typical procedure involves dissolving palladium chloride in hydrochloric acid and water, followed by the addition of tri-o-tolylphosphine and ethanol, and refluxing the mixture. prepchem.com This method yields the yellow crystalline product, bis[tri(ortho-tolyl)phosphine] palladium chloride. prepchem.com This Pd(II) complex is a versatile catalyst for various C-C and C-N coupling reactions. sigmaaldrich.com

In Situ Generation and Formation of Active Catalytic Intermediates

In many catalytic applications, the active this compound species is not isolated but rather generated in situ. This is often achieved by mixing a palladium source, like Pd₂(dba)₃, with an excess of tri-o-tolylphosphine in the reaction mixture. acs.org This approach is common in cross-coupling protocols where the formation of the active catalyst occurs within the reaction environment. researchgate.net For example, the reaction of Pd₂(DBA)₃ with tri-o-tolylphosphine and an aryl bromide can lead to the formation of palladium bromide dimers, which are key intermediates in catalytic cycles. acs.org The in situ generation of palladium-phosphine intermediates can be monitored using techniques like ³¹P NMR spectroscopy to identify the active catalytic species during the reaction. nih.gov The formation of these intermediates is crucial for the efficiency of many catalytic processes, including carbonylation and cross-coupling reactions. nih.gov

Spectroscopic and Crystallographic Characterization of this compound Compounds

The structural and dynamic properties of this compound complexes are elucidated through a combination of X-ray diffraction and NMR spectroscopy.

Elucidation of Molecular Structures via X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful tool for determining the precise solid-state structure of these complexes. For instance, the analysis of a complex with the composition Pd(dba)[P(o-Tol)₃]₂ revealed an unexpectedly long Pd-P bond length of 2.388(1) Å, which is believed to contribute to the complex's metastability. researchgate.net The crystal structures of various bis(phosphine)palladium(II) complexes, such as dichlorobis(triphenylphosphine)palladium(II), have been extensively studied, typically revealing a square planar geometry with the phosphine (B1218219) ligands in a trans arrangement. wikipedia.org These structural details are crucial for understanding the steric and electronic effects that govern the reactivity of the catalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

Conformational Dynamics and Rotational Barriers within Ligand-Metal Frameworks

The bulky tri-o-tolylphosphine ligands introduce significant steric hindrance, leading to interesting conformational dynamics. Variable-temperature ¹H and ³¹P NMR studies of related palladium amine adducts containing the P(o-tol)₃ ligand have revealed hindered rotation about both the P-C and Pd-P bonds. acs.org This hindered rotation results in the formation of unequally populated rotamers in solution. acs.org Understanding these dynamic processes is essential as they can influence the accessibility of the metal center and, consequently, the catalytic activity of the complex.

Mechanistic Investigations of Bis Tri O Tolylphosphine Palladium Catalysis

Fundamental Elementary Steps in Catalytic Cycles

The catalytic cycle of palladium-catalyzed reactions, including those utilizing Bis(tri-o-tolylphosphine)palladium, is generally understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.comyoutube.com

Oxidative Addition: Kinetics, Substrate Scope, and Rate-Determining Factors

Oxidative addition is frequently the rate-determining step in many palladium-catalyzed cross-coupling reactions, particularly with less reactive aryl chlorides. uwindsor.carsc.org This step involves the insertion of the palladium(0) center into a carbon-halogen bond of the organic electrophile, resulting in a palladium(II) species. uwindsor.cayoutube.com

The kinetics of oxidative addition are influenced by several factors, including the nature of the substrate and the ligand. For instance, the reaction rate is generally faster for aryl iodides compared to aryl bromides and chlorides. nih.gov The steric and electronic properties of the phosphine (B1218219) ligand also play a crucial role. uwindsor.caacs.org

A quantitative structure-reactivity model for the oxidative addition of aryl electrophiles to a catalytically relevant Pd(0) complex has been developed by correlating experimental relative rate data with molecular descriptors for a diverse set of substrates. rsc.org This model enables predictions for palladium-catalyzed cross-coupling reactions under various conditions. rsc.org

Role of Ligand Dissociation and Coordinatively Unsaturated Monoligated Palladium(0) Species

The catalytically active species in many palladium-catalyzed reactions is not the fully coordinated complex but rather a coordinatively unsaturated species formed by ligand dissociation. uwindsor.cayoutube.com For this compound, the dissociation of one phosphine ligand to generate a monoligated palladium(0) species, "Pd(P(o-tolyl)3)", is a critical pre-equilibrium step. sci-hub.senih.gov

These 12-electron monoligated species are highly reactive and readily undergo oxidative addition. uwindsor.canih.gov The steric bulk of the tri-o-tolylphosphine (B155546) ligand promotes the formation of these unsaturated species, thereby enhancing the catalytic activity. uwindsor.caacs.org The stability and reactivity of these monoligated intermediates have been the subject of extensive computational and experimental studies. nih.gov

The mechanism of oxidative addition can differ between 12- and 14-electron Pd(0) species due to differences in their highest occupied molecular orbital (HOMO) symmetries. nih.gov This can lead to divergent site selectivity in reactions with dihaloheteroarenes. nih.gov

Influence of Anionic Species on Oxidative Addition Reactivity

Anionic species present in the reaction mixture can significantly influence the rate and mechanism of oxidative addition. researchgate.net Halide anions, for example, have been shown to accelerate this step. researchgate.net

Furthermore, when palladium(II) precursors like palladium acetate (B1210297) are used to generate the Pd(0) catalyst in situ, anionic species such as acetate can coordinate to the palladium center. acs.orgbgu.ac.il This can lead to the formation of anionic Pd(0) complexes, for instance, [Pd(PAr3)n(OAc)]-, which can be the reactive species in the oxidative addition. acs.orgbgu.ac.il The presence of these anionic ligands can affect the kinetics of the oxidative addition and the nature of the resulting arylpalladium(II) complexes. acs.org

Transmetalation: Mechanistic Pathways and Intermediate Formation

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main group organometallic reagent (e.g., organoboron or organotin compounds) to the palladium(II) center. uwindsor.cayoutube.com This step generates a diorganopalladium(II) intermediate. uwindsor.ca

The mechanism of transmetalation can be complex and may involve the formation of various intermediates. illinois.edu In the case of the Suzuki-Miyaura coupling, the formation of intermediates with a B-O-Pd linkage has been identified and characterized. illinois.edu Computational studies have provided further insights into the transmetalation pathway. illinois.edu

The nature of the base and the solvent can also play a critical role in facilitating the transmetalation process.

Reductive Elimination: Stereochemical and Electronic Considerations

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) intermediate couple and are eliminated from the metal center, forming the desired product and regenerating the palladium(0) catalyst. uwindsor.cayoutube.com

In some cases, the reductive elimination may proceed from a palladium(IV) intermediate, which can be formed through a second oxidative addition. elsevierpure.com The stereochemical outcome of reductive elimination from such higher oxidation state complexes has also been investigated. elsevierpure.com

Stereoelectronic Ligand Effects Governing Catalytic Performance

The tri-o-tolylphosphine ligand in this compound exerts a profound influence on the catalytic performance through a combination of steric and electronic effects. acs.org

The significant steric bulk of the tri-o-tolylphosphine ligand, characterized by a large cone angle, facilitates the dissociation of a phosphine ligand to generate the highly reactive monoligated Pd(0) species. uwindsor.caacs.org This steric hindrance also influences the geometry of the intermediates and transition states throughout the catalytic cycle.

Electronically, the tri-o-tolylphosphine ligand is a moderately electron-donating phosphine. This electronic property influences the rates of the elementary steps. For example, electron-rich phosphines generally accelerate the oxidative addition step. uwindsor.ca

Interactive Data Table: Properties of Tri-o-tolylphosphine Ligand

| Property | Value | Reference |

| Cone Angle (Tolman) | 194° | |

| Electronic Parameter (νCO) | 2068.9 cm⁻¹ |

Interactive Data Table: Comparison of Catalytic Activity

| Reaction | Catalyst | Ligand | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)2 | P(o-tolyl)3 | 95 | acs.org |

| Suzuki-Miyaura Coupling | Pd(OAc)2 | PPh3 | 75 | acs.org |

| Stille Coupling | Pd2(dba)3 | P(o-tolyl)3 | 88 | acs.org |

| Stille Coupling | Pd2(dba)3 | PPh3 | 62 | acs.org |

Impact of Tri-o-tolylphosphine's Steric Bulk (e.g., Cone Angle) on Palladium Reactivity

The steric properties of the tri-o-tolylphosphine (P(o-tol)₃) ligand, particularly its significant bulk, play a crucial role in the reactivity of this compound complexes. The most prominent measure of this steric hindrance is the ligand's cone angle, which for P(o-tol)₃ is an unusually large 194°. nih.govwikipedia.orgchemicalbook.com This substantial steric demand influences the coordination environment around the palladium center, impacting reaction mechanisms and the stability of catalytic species.

The large cone angle of P(o-tol)₃ promotes the formation of coordinatively unsaturated palladium species, which are often the catalytically active species in cross-coupling reactions. By limiting the number of ligands that can bind to the palladium, the bulky nature of P(o-tol)₃ facilitates the creation of open coordination sites necessary for substrate binding and subsequent catalytic steps.

Furthermore, the steric bulk of the o-tolyl groups can influence the regioselectivity and stereoselectivity of catalytic reactions. For instance, in Suzuki-Miyaura cross-couplings, the use of P(o-tol)₃ has been shown to affect the ratio of branched to linear products. nih.gov This is attributed to the steric interactions between the ligand and the substrates in the transition state, which favors certain reaction pathways over others.

A notable consequence of the steric strain imposed by the P(o-tol)₃ ligand is its propensity to undergo cyclometalation. wikipedia.org This process, where the phosphorus atom and one of the ortho-methyl groups of a tolyl substituent coordinate to the palladium center, leads to the formation of stable palladacycles. nih.govacs.org These palladacycles can act as robust catalyst precursors, slowly releasing the active catalytic species into the reaction mixture.

Interactive Table: Cone Angles of Common Phosphine Ligands

| Ligand | Cone Angle (°) |

| Tri-o-tolylphosphine (P(o-tol)₃) | 194 |

| Triphenylphosphine (B44618) (PPh₃) | 145 |

| Tricyclohexylphosphine (PCy₃) | 170 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 |

Electronic Properties of Tri-o-tolylphosphine and Their Role in Catalysis

The electronic properties of the tri-o-tolylphosphine ligand are another critical factor governing the behavior of its palladium complexes in catalysis. P(o-tol)₃ is an electron-rich phosphine ligand. The methyl groups on the ortho positions of the tolyl rings are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability strengthens the palladium-phosphorus bond and influences the electronic environment of the palladium center.

The electron-rich nature of P(o-tol)₃ enhances the nucleophilicity of the palladium(0) center, which is beneficial for the oxidative addition step in many cross-coupling catalytic cycles. A more electron-rich palladium center can more readily donate electron density to the substrate, facilitating the cleavage of, for example, an aryl-halide bond.

These electronic properties, in conjunction with its steric bulk, make P(o-tol)₃ a highly effective ligand in a variety of challenging palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. chemicalbook.comrsc.orgsigmaaldrich.com The combination of strong σ-donation and significant steric hindrance allows for a fine-tuning of the catalyst's reactivity and stability.

Comparative Analysis with Other Phosphine and Arsine Ligands (e.g., PPh₃, Dialkylbiaryl Phosphines, Triarylarsines)

The catalytic performance of this compound is best understood through comparison with complexes bearing other common phosphine and arsine ligands.

Triphenylphosphine (PPh₃): Compared to P(o-tol)₃, triphenylphosphine is less sterically bulky (cone angle of 145°) and less electron-donating. allhdi.com While PPh₃ is a versatile and widely used ligand, the greater steric hindrance of P(o-tol)₃ can lead to higher catalytic activity in certain reactions by promoting the formation of more reactive, lower-coordinate palladium species. ontosight.ai However, the increased bulk of P(o-tol)₃ can also sometimes be detrimental, hindering the approach of bulky substrates.

Dialkylbiaryl Phosphines: This class of ligands, such as SPhos, is known for its high steric bulk and strong electron-donating capabilities. These ligands often lead to highly active catalysts for a broad range of cross-coupling reactions. While P(o-tol)₃ is a simpler and less expensive ligand, dialkylbiaryl phosphines can sometimes offer superior performance in particularly challenging transformations due to their finely tuned steric and electronic properties.

Triarylarsines: Arsine ligands, such as tri(o-tolyl)arsine, are generally less effective than their phosphine counterparts in many palladium-catalyzed reactions. The palladium-arsenic bond is typically weaker than the palladium-phosphorus bond, which can lead to faster ligand dissociation and catalyst deactivation. While structurally similar, the electronic properties of arsines differ from phosphines, which can impact the catalytic cycle. researchgate.net

Interactive Table: Comparison of Ligand Properties

| Ligand | Type | Cone Angle (°) | Electronic Parameter (ν-CO, cm⁻¹) | Key Features |

| P(o-tol)₃ | Triarylphosphine | 194 | 2068.9 | Very bulky, electron-rich, prone to cyclometalation. |

| PPh₃ | Triarylphosphine | 145 | 2068.9 | Moderately bulky, less electron-rich than P(o-tol)₃. |

| SPhos | Dialkylbiaryl phosphine | Not well-defined | ~2056 | Very bulky, very electron-rich, highly active. |

| As(o-tol)₃ | Triarylarsine | Similar to P(o-tol)₃ | Not readily available | Weaker Pd-As bond, generally less effective catalyst. |

Catalyst Deactivation Mechanisms and Strategies for Enhanced Durability

Ligand Degradation Pathways (e.g., Phosphine Lability, P-C Bond Cleavage, Quaternization)

The deactivation of this compound catalysts can occur through several pathways involving the degradation of the P(o-tol)₃ ligand.

Phosphine Lability: The palladium-phosphorus bond, while relatively strong, is not inert. Under harsh reaction conditions (e.g., high temperatures), the P(o-tol)₃ ligand can dissociate from the palladium center. This can lead to the formation of palladium black or palladium nanoparticles, which are generally less active or inactive as homogeneous catalysts. acs.org

P-C Bond Cleavage: A more severe degradation pathway involves the cleavage of the phosphorus-carbon bond within the P(o-tol)₃ ligand. This process can be promoted by the palladium center itself, especially at elevated temperatures. nih.gov P-C bond cleavage leads to the irreversible destruction of the ligand and the formation of inactive palladium species.

Quaternization: In the presence of certain electrophiles, such as alkyl halides, the phosphorus atom of the P(o-tol)₃ ligand can undergo quaternization to form a phosphonium (B103445) salt. This process renders the phosphorus atom unable to coordinate to the palladium center, leading to catalyst deactivation.

Formation of Off-Cycle and Dormant Palladium Species

During the catalytic cycle, palladium species can be diverted into off-cycle or dormant states, effectively reducing the concentration of the active catalyst.

Furthermore, the aggregation of palladium(0) species can lead to the formation of palladium clusters or nanoparticles. acs.org These larger aggregates often exhibit lower catalytic activity than the mononuclear palladium complexes and can be considered a form of catalyst deactivation. Studies have shown that P(o-tol)₃ can stabilize higher-order palladium clusters, which may act as either catalytically competent species or as reservoirs for the active catalyst. nih.gov

Rational Design Principles for Robust and Long-Lived Catalytic Systems

Several strategies can be employed to enhance the durability of catalytic systems based on this compound.

Ligand Modification: While this article focuses on P(o-tol)₃, a general principle for improving catalyst stability is the rational design of the phosphine ligand. Introducing bulky substituents can help protect the palladium center from deactivating reactions. Fine-tuning the electronic properties of the ligand can also optimize the stability of the catalyst.

Precatalyst Design: The use of well-defined, stable precatalysts, such as the Herrmann-Beller palladacycle, can improve the reproducibility and longevity of the catalytic system. nih.govacs.org These precatalysts can provide a controlled release of the active catalyst, minimizing the formation of inactive species. The development of pre-catalysts that allow for reliable and complete activation is a key area of research. rsc.org

Advanced Applications of Bis Tri O Tolylphosphine Palladium in Catalytic Transformations

Carbon-Carbon Bond Formation Methodologies

Suzuki-Miyaura Cross-Coupling: Scope, Efficiency, and Polymerization Applications

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, frequently employs bis(tri-o-tolylphosphine)palladium catalysts. nih.gov The bulky nature of the tri-o-tolylphosphine (B155546) ligands is instrumental in the catalyst's performance.

The scope of this reaction is extensive, facilitating the coupling of various organoboron compounds with organic halides and triflates. The use of dialkylbiarylphosphine ligands, a class that includes tri-o-tolylphosphine, has broadened the range of accessible cross-coupling partners to include unactivated aryl chlorides, aryl tosylates, and sterically demanding substrates. nih.gov The efficiency of these reactions is generally high, often proceeding with low catalyst loadings and at room temperature. nih.gov

A noteworthy application of this catalytic system is in Suzuki polymerization for synthesizing conjugated polymers. These materials are integral to the development of organic electronics. The choice of catalyst, including those with bulky phosphine (B1218219) ligands, is a critical factor in determining the molecular weight and structural properties of the resulting polymers.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| Arylboronic acid | Aryl bromide | This compound(II) dichloride/Base | Biaryl | High |

| Heteroarylboronic acid | Heteroaryl chloride | This compound(0) (B1311409)/Base | Biheteroaryl | High |

| Arylboronic acid | Aryl triflate | This compound(0)/Base | Biaryl | High |

Heck Olefination: Regioselectivity and Stereoselectivity Studies

The Heck olefination, a palladium-catalyzed reaction forming a carbon-carbon bond between an unsaturated halide and an alkene, benefits significantly from the use of this compound catalysts. The steric bulk of the tri-o-tolylphosphine ligands plays a crucial role in directing the regioselectivity and stereoselectivity of the reaction. scispace.comlibretexts.org

Generally, the Heck reaction exhibits a high preference for the formation of the trans isomer of the product. This stereoselectivity is a consequence of the reaction mechanism, which typically involves syn-addition followed by syn-elimination. The bulky ligands on the palladium center enforce a transition state geometry that leads to the thermodynamically more stable trans product. libretexts.org

In terms of regioselectivity, for electronically unbiased alkenes, achieving high selectivity can be challenging. ntu.edu.sg However, the use of bulky phosphine ligands can favor the formation of the sterically less hindered product. ntu.edu.sg The development of new ligand systems continues to address the challenges of regiocontrol in the Heck reaction. chemrxiv.org Intramolecular Heck reactions often show enhanced efficiency and selectivity compared to their intermolecular counterparts. libretexts.org

| Aryl Halide | Alkene | Catalyst System | Major Product | Selectivity |

| Aryl Iodide | Styrene | This compound(II) dichloride/Base | (E)-Stilbene | High trans |

| Aryl Bromide | n-Butyl acrylate | This compound(II) dichloride/Base | n-Butyl (E)-cinnamate | High trans |

| Aryl Triflate | Aliphatic Olefin | This compound(0)/Base | Branched or Linear Alkene | Varies |

Stille Coupling: Mechanistic Insights and Synthetic Utility

The Stille coupling reaction, which joins an organotin compound with an organic halide or triflate, is effectively catalyzed by palladium complexes such as this compound. wikipedia.orglibretexts.org This reaction is highly valued for its tolerance of a wide array of functional groups, making it a powerful tool in the synthesis of complex molecules. uwindsor.ca

The catalytic cycle of the Stille reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The bulky tri-o-tolylphosphine ligands can accelerate the rate of reductive elimination, which is often the rate-determining step, by creating steric repulsion that pushes the organic groups closer together. wikipedia.orglibretexts.org While the stereochemistry of the coupling partners is typically retained, controlling regioselectivity can be challenging. libretexts.org

The synthetic utility of the Stille coupling is vast, with applications in the total synthesis of natural products and pharmaceuticals. libretexts.orgharvard.edu The reaction's reliability, even on a large scale, has made it a valuable method in industrial process chemistry. harvard.edu

| Organostannane | Organic Halide/Triflate | Catalyst System | Product |

| Vinylstannane | Aryl Iodide | This compound(0) | Aryl-substituted alkene |

| Arylstannane | Aryl Bromide | This compound(0) | Biaryl |

| Alkynylstannane | Vinyl Triflate | This compound(0) | Enyne |

Kumada and Negishi Coupling Reactions: Substrate Generality

Kumada and Negishi couplings are palladium-catalyzed cross-coupling reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. This compound catalysts are suitable for these transformations. sigmaaldrich.com

The Kumada coupling is a powerful C-C bond-forming reaction, and this compound catalysts can be used to facilitate this transformation.

The Negishi coupling is known for its high functional group tolerance and the ability to couple a wide range of substrates, including sp, sp2, and sp3-hybridized carbon centers. The use of palladium catalysts with phosphine ligands is common in these reactions.

Hiyama Coupling Reactions: Advancements and Limitations

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides or pseudohalides. organic-chemistry.orgwikipedia.org A key feature of this reaction is the requirement for an activating agent, typically a fluoride (B91410) source or a base, to facilitate the transmetalation step. organic-chemistry.orgwikipedia.org

Recent advancements have focused on developing fluoride-free Hiyama couplings and expanding the substrate scope. organic-chemistry.orgarkat-usa.org Palladium catalysts, including those with bulky phosphine ligands, have been instrumental in these developments. arkat-usa.org The reaction generally shows good functional group tolerance. arkat-usa.orgorganic-chemistry.org

Despite its advantages, such as the low toxicity of organosilanes, the Hiyama coupling has some limitations. organic-chemistry.orgwikipedia.org The necessity of an activator can sometimes complicate the reaction conditions. organic-chemistry.orgwikipedia.org

| Organosilane | Organic Halide/Triflate | Catalyst System | Activator |

| Aryltrimethoxysilane | Aryl Iodide | This compound(II) dichloride | TBAF |

| Vinyltriethoxysilane | Aryl Bromide | This compound(0) | Base |

| Alkynyl(dimethyl)silanol | Aryl Triflate | This compound(0) | TBAF |

Diverse Arylation Reactions in Organic Synthesis

This compound catalysts are versatile and find application in a wide array of arylation reactions beyond the named cross-coupling reactions. sigmaaldrich.com These reactions are crucial for the synthesis of many biologically active compounds and functional materials.

One significant application is the α-arylation of carbonyl compounds. rsc.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between an enolate and an aryl halide. rsc.org The use of bulky, electron-rich phosphine ligands is often key to achieving high efficiency in these transformations. rsc.orgorganic-chemistry.org The steric bulk of the ligand is thought to promote the reductive elimination step, leading to the desired α-arylated product. acs.org This methodology has been successfully applied to the synthesis of complex heterocyclic structures like indoles. rsc.org

The Buchwald-Hartwig amination, the palladium-catalyzed formation of carbon-nitrogen bonds, is another important arylation reaction. While specific ligands are often developed for this transformation, the principles of ligand design, including the use of bulky phosphines, are broadly applicable. orgsyn.org

Carbon-Heteroatom Bond Formation and C-H Functionalization

The catalytic prowess of this compound extends to the sophisticated realms of carbon-heteroatom bond formation and direct C-H functionalization. The unique steric and electronic properties of the tri-o-tolylphosphine ligand play a pivotal role in enabling challenging transformations, promoting high efficiency and selectivity in reactions that are now fundamental to modern organic synthesis.

Buchwald-Hartwig Amination and C-N Cross-Coupling Protocols

The formation of carbon-nitrogen bonds via cross-coupling is a cornerstone of pharmaceutical and materials chemistry. The Buchwald-Hartwig amination provides a powerful method for synthesizing aryl amines from aryl halides. wikipedia.org Historically, this compound dichloride, PdCl₂[P(o-tolyl)₃]₂, was instrumental in the genesis of this field.

In 1983, Migita and coworkers reported the first palladium-catalyzed C-N cross-coupling reaction. wikipedia.org Their pioneering work involved the reaction of various aryl bromides with N,N-diethylamino-tributyltin, utilizing 1 mol% of PdCl₂[P(o-tolyl)₃]₂ as the catalyst. wikipedia.orglibretexts.org This early protocol demonstrated the feasibility of the transformation, showing that electronically neutral and sterically unhindered aryl bromides could provide the desired N,N-diethylarylamines in good to excellent yields. wikipedia.org The reaction, conducted in toluene (B28343) at 100°C, laid the groundwork for what would become one of the most important C-N bond-forming reactions in synthetic chemistry. libretexts.org

The initial findings highlighted the importance of the ligand on the palladium center. The use of the tri-o-tolylphosphine ligand was a key factor in achieving catalytic turnover, a concept that would be extensively built upon by Buchwald and Hartwig in the following decade as they developed more general and highly active catalyst systems for a broader range of amines and aryl electrophiles. wikipedia.orgorganic-chemistry.org These developments have solidified the Buchwald-Hartwig amination as an indispensable tool in both academic and industrial settings for the synthesis of amine derivatives. uwindsor.ca

Table 1: Early C-N Cross-Coupling using PdCl₂[P(o-tolyl)₃]₂ This table summarizes the initial results reported by Migita et al. for the palladium-catalyzed reaction of aryl bromides with N,N-diethylamino-tributyltin.

| Aryl Bromide (ArBr) | Product (ArNEt₂) | Yield (%) |

| Phenyl bromide | N,N-diethylaniline | 98 |

| 4-Methylphenyl bromide | N,N-diethyl-4-methylaniline | 81 |

| 4-Methoxyphenyl bromide | N,N-diethyl-4-methoxyaniline | 85 |

| 4-Chlorophenyl bromide | N,N-diethyl-4-chloroaniline | 92 |

| 2-Methylphenyl bromide | N,N-diethyl-2-methylaniline | 21 |

| 1-Bromonaphthalene | N,N-diethyl-1-naphthylamine | 82 |

| Data sourced from foundational studies on palladium-catalyzed C-N bond formation. wikipedia.orglibretexts.org |

Direct C-H Activation and Functionalization Strategies

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov This approach avoids the costly and often lengthy steps of installing functional groups, thereby streamlining synthetic routes. nih.gov Palladium catalysts, particularly those supported by specific ligands like tri(o-tolyl)phosphine, have been widely employed in these transformations. greyhoundchrom.com The core of this strategy involves a transition metal catalyst reacting with an otherwise inert C-H bond to form a carbon-metal (C-M) bond, which can then be converted into a new functional group under mild conditions. nih.gov

A significant challenge in C-H functionalization is controlling the site selectivity within a molecule that contains multiple, similar C-H bonds. nih.gov Chelation assistance is a widely used and effective strategy to overcome this challenge. snnu.edu.cn This approach utilizes substrates containing a coordinating functional group, often called a directing group, which binds to the palladium center and delivers the catalyst to a specific, proximal C-H bond, typically at the ortho-position. nih.govrsc.org

This directed activation leads to the formation of a stable cyclometalated intermediate, which is a key step in many catalytic cycles. nih.gov The directing group effectively overrides the inherent reactivity of other C-H bonds, ensuring high regioselectivity. Numerous directing groups have been developed, and this strategy has been successfully applied to the functionalization of both sp² and sp³ C-H bonds. nih.govnih.gov The efficiency of these reactions often depends on the design of chiral ligands that can modulate reactivity and control stereoselectivity, especially in enantioselective transformations. snnu.edu.cn

C-H arylation is a prominent application of C-H activation, enabling the direct formation of carbon-carbon bonds between an arene C-H bond and an aryl halide or equivalent. These reactions can occur in both an intermolecular and intramolecular fashion.

Intramolecular C-H arylation provides a powerful method for constructing fused-ring systems, which are common motifs in bioactive molecules and advanced materials. beilstein-journals.org For example, the palladium-catalyzed intramolecular cyclization of N-aryl 2-quinolinecarboxyamides bearing a bromo-substituent on the N-aryl moiety can be achieved. While initial attempts with just palladium acetate (B1210297) gave modest yields, the addition of a phosphine ligand like triphenylphosphine (B44618) significantly improved the yield of the cyclized product. This highlights the crucial role of ligands in facilitating the C-H activation and subsequent C-C bond formation steps. beilstein-journals.org

Intermolecular C-H arylation , or direct arylation, couples two different aromatic partners. This transformation has been extensively studied for electron-withdrawing heterocycles. For instance, palladium acetate can catalyze the direct arylation of benzo[1,2-d:4,5-d′]bis( acs.orgwikipedia.orgresearchgate.netthiadiazole) with various bromoarenes. nih.gov The selection of the appropriate palladium catalyst, ligand, and base is critical for achieving high selectivity and yield, allowing for the controlled formation of mono- or di-arylated products. nih.gov

The mechanism by which the C-H bond is cleaved is a central aspect of these catalytic cycles. For many high-valent, late transition metals like Pd(II), the Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted as a key pathway. wikipedia.orgresearchgate.net In a CMD process, the cleavage of the C-H bond and the formation of the new carbon-palladium bond occur in a single transition state. wikipedia.org This pathway does not proceed through a formal metal hydride intermediate. Instead, a base, often a carboxylate anion like acetate derived from the palladium precursor (Pd(OAc)₂), assists in deprotonating the C-H bond as it coordinates to the metal center. wikipedia.orgnih.gov

Computational and experimental studies have shown that the CMD mechanism can accurately predict the relative reactivity and regioselectivity for a diverse range of aromatic substrates in palladium-catalyzed direct arylation. researchgate.netnih.gov The transition state involves a cyclic structure where the palladium atom begins to form a bond with the carbon, while the carboxylate ligand abstracts the proton. wikipedia.org The electrophilicity of the palladium center and the basicity of the assisting ligand are critical factors that determine the energy barrier for this C-H activation step. mdpi.com This mechanism is believed to be operative in many of the C-H functionalization reactions catalyzed by palladium systems, including those employing phosphine ligands. snnu.edu.cnresearchgate.net

Palladium-catalyzed annulation reactions involving multiple C-H activation steps represent an elegant and efficient strategy for constructing complex cyclic and polycyclic scaffolds from simple starting materials. researchgate.netrsc.org These cascade reactions can form multiple new bonds in a single operation.

A notable example is the palladium-catalyzed annulation of ortho-iodoanilines with internal alkynes. In the development of this transformation, the choice of ligand was found to be critical for success. Research demonstrated that tris(o-tolyl)phosphine was the most efficient ligand, providing a broad range of substituted indole (B1671886) products. acs.org The proposed mechanism involves an initial C-H activation to form a five-membered palladacycle, which then undergoes further reaction sequences, including a second C-H activation and reductive elimination, to generate the final annulated product. acs.org The steric bulk of the tris(o-tolyl)phosphine ligand is thought to be crucial in promoting the key reductive elimination step that closes the catalytic cycle.

Table 2: Scope of Annulation Reaction Using Tris(o-tolyl)phosphine as Ligand This table illustrates the synthesis of various indole derivatives via a Pd-catalyzed annulation reaction where tris(o-tolyl)phosphine was identified as the optimal ligand.

| Aniline Derivative | Alkyne Partner | Product | Yield (%) |

| 2-Iodoaniline | Diphenylacetylene | 2,3-Diphenyl-1H-indole | 95 |

| 4-Methyl-2-iodoaniline | Diphenylacetylene | 5-Methyl-2,3-diphenyl-1H-indole | 96 |

| 4-Methoxy-2-iodoaniline | Diphenylacetylene | 5-Methoxy-2,3-diphenyl-1H-indole | 94 |

| 2-Iodoaniline | 1,2-di(p-tolyl)acetylene | 2,3-di(p-tolyl)-1H-indole | 91 |

| 2-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenyl-1H-indole | 75 |

| Representative data adapted from studies on palladium-catalyzed annulation reactions. acs.org |

Other Selective Carbon-Heteroatom Bond Constructions (e.g., C-P, C-B)

The utility of palladium catalysts in forming C-P and C-B bonds is well-established, with various phosphine ligands being employed to modulate reactivity and efficiency. The Hirao and Miyaura reactions are hallmark examples of palladium-catalyzed C-P and C-B bond formations, respectively. However, specific and detailed reports on the use of this compound as the catalyst of choice for these transformations are not prevalent in the current body of research.

Carbon-Phosphorus (C-P) Bond Formation

Carbon-Boron (C-B) Bond Formation

The Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of aryl or vinyl halides with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is a fundamental route to aryl- and vinylboronates. These boronates are versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions. The choice of ligand is crucial for the efficiency of the borylation. While numerous phosphine ligands have been successfully employed, there is a lack of specific research detailing the application and efficacy of this compound in this context.

Due to the limited specific research findings on the application of this compound in C-P and C-B bond-forming reactions, detailed data tables on its performance with various substrates cannot be provided at this time. Further research in this specific area would be necessary to fully evaluate the potential of this catalyst in these important transformations.

Computational and Theoretical Insights into Bis Tri O Tolylphosphine Palladium Catalysis

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has been extensively utilized to map the full catalytic cycles of palladium-catalyzed cross-coupling reactions, providing a detailed understanding of the elementary steps involved. researchgate.net For catalysts supported by phosphine (B1218219) ligands, such as tri-o-tolylphosphine (B155546), the typical catalytic cycle is understood to involve oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl halides like chlorides. researchgate.netpsu.edu DFT studies have explored multiple pathways for the oxidative addition of aryl halides to Pd(0) complexes. rsc.org For instance, the oxidative addition of aryl bromide to a two-coordinate Pd(0) complex, bis(tri-o-tolylphosphine)palladium(0) (B1311409), has been shown to proceed after the dissociation of one phosphine ligand. psu.eduscispace.comacs.orgnih.gov This highlights the importance of ligand dissociation to generate a more reactive, coordinatively unsaturated monoligated palladium(0) species, which is now recognized as a highly active catalyst. rsc.orgacs.org Computational models have shown that for bulky ligands like P(o-tolyl)3, the formation of these low-coordinate complexes is facilitated. rsc.org

Transmetalation: DFT calculations have also shed light on the transmetalation step. The role of the base in this process is to form a more reactive boronate species from the boronic acid, which can then interact with the arylpalladium(II) halide intermediate. nih.gov Two primary pathways have been proposed and computationally investigated: one where the boronate directly interacts with the palladium center, and another where the base first displaces the halide on the palladium complex before the transmetalation occurs. nih.gov

Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, has also been a focus of DFT studies. The steric hindrance of bulky ligands like tri-o-tolylphosphine can accelerate this step by destabilizing the transitory diarylpalladium(II) intermediate. researchgate.net

Recent computational work on palladacycles derived from P(o-tolyl)3 has revealed even more complex reaction manifolds, implicating both Pd(0)/Pd(II) and Pd(II)/Pd(IV) catalytic cycles depending on the reaction conditions and substrates. acs.orgnih.gov DFT modeling was used to rationalize the activation of a dimeric palladacycle precatalyst, showing a pathway involving cleavage by a boronic acid, rearrangement, and subsequent transmetalation and oxidative addition steps. acs.orgnih.gov

Modeling of Electronic Structures and Energetic Profiles of Key Intermediates

Computational modeling provides access to the geometric and electronic structures of transient intermediates that are often difficult to characterize experimentally. ethz.ch For palladium-phosphine catalysts, DFT calculations have been used to determine the energetic profiles of entire catalytic cycles, identifying transition states and the relative stabilities of intermediates. researchgate.net

Key intermediates modeled in palladium-catalyzed cross-coupling reactions include:

Pd(0)L_n complexes: The resting states of the catalyst can be four-coordinate [PdL4], three-coordinate [PdL3], or two-coordinate [PdL2] species. rsc.org For bulky ligands like P(o-tolyl)3, the two-coordinate complex {Pd[P(o-Tol)3]2} is a key species. psu.edu Computational studies have shown that in solution, a rapid equilibrium exists between these different ligation states through ligand dissociation. rsc.org

Oxidative Addition Adducts: The structure of the arylpalladium(II) halide intermediate, [ArPd(L)X], is crucial. DFT studies on related systems have explored the geometry and stability of these square-planar complexes. nih.gov

Transmetalation Intermediates: The modeling of pre-transmetalation complexes, where the boronate species coordinates to the palladium center, has been critical in understanding this step. acs.orgnih.gov For example, DFT calculations on an SPhos-ligated system revealed four possible minimum energy structures for the oxidative addition complex, highlighting stabilizing Pd-arene and Pd-O interactions. scispace.comnih.gov

Diarylpalladium(II) Complexes: The structure of the [ArPd(L)Ar'] intermediate preceding reductive elimination has been modeled to understand how ligand properties influence the final bond-forming step. acs.org

The energetic profiles calculated via DFT allow for the identification of the highest energy barrier in the catalytic cycle, which corresponds to the rate-determining step. For example, Hammett plots derived from computational data have demonstrated that electron-deficient aryl groups and electron-rich diarylamido groups lead to faster rates of reductive elimination in C-N coupling reactions. acs.org

| Intermediate/Transition State | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Pd(0)L2 + ArX | Separated Reactants | 0.0 |

| TS_OA | Oxidative Addition Transition State | +22.5 |

| ArPd(II)(L)X | Oxidative Addition Product | -5.2 |

| TS_Trans | Transmetalation Transition State | +18.9 |

| ArPd(II)(L)Ar' | Diarylpalladium Intermediate | -10.7 |

| TS_RE | Reductive Elimination Transition State | +15.3 |

| Pd(0)L + Ar-Ar' | Product and Regenerated Catalyst | -25.0 |

Prediction and Rationalization of Ligand Effects on Reactivity and Selectivity

The success of palladium-catalyzed reactions is highly dependent on the choice of phosphine ligand, which can be tuned to optimize catalyst performance. psu.edu Computational studies have been instrumental in quantifying and rationalizing these ligand effects in terms of their electronic and steric properties. researchgate.netpsu.edu

Electronic Effects: The electron-donating ability of a phosphine ligand influences the electron density on the palladium center. More electron-rich phosphines enhance the rate of oxidative addition. nih.gov Conversely, reductive elimination is generally favored by more electron-deficient ligands in certain reactions like C-N coupling. acs.org Ylide-substituted phosphines, which are even more electron-rich than trialkylphosphines, have been developed based on these principles to create highly active catalysts. sigmaaldrich.com

Steric Effects: The steric bulk of the phosphine ligand, often quantified by the Tolman cone angle, is a critical parameter. Bulky ligands like tri-o-tolylphosphine promote the formation of low-coordinate, highly reactive Pd(0) species by facilitating ligand dissociation. rsc.orgacs.org This steric hindrance also plays a role in stabilizing the catalyst and influencing the rate of reductive elimination. researchgate.net Statistical regression models based on computationally derived energy barriers have shown that oxidative addition is primarily governed by electronic effects, while transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors. researchgate.net

| Ligand | Key Property | Impact on Oxidative Addition | Impact on Reductive Elimination |

|---|---|---|---|

| P(o-tolyl)3 | Bulky, Moderately Electron-Donating | Facilitates L1Pd(0) formation, enhancing rate | Steric crowding can accelerate the step |

| PPh3 | Less Bulky, Less Electron-Donating | Slower than with more donating ligands | Generally slower than with bulkier ligands |

| P(t-Bu)3 | Very Bulky, Strongly Electron-Donating | High rate due to electronic effects and L1Pd(0) formation | Very fast due to steric strain relief |

| P(CF3)3 | Electron-Withdrawing | Slowed by electron withdrawal | Can be accelerated by electronic effects |

Computational studies allow for the systematic variation of ligand structures in silico to predict their performance, guiding the rational design of new and improved ligands for specific catalytic applications. sigmaaldrich.com

Computational Studies on Catalyst Activation and Deactivation Processes

Understanding how a precatalyst transforms into the active catalytic species and the pathways by which it deactivates is crucial for developing robust and efficient catalytic systems. Computational chemistry provides a molecular-level view of these complex processes. chemrxiv.org

Catalyst Activation: Many palladium catalysts are introduced as stable Pd(II) precatalysts, such as palladacycles, which must be reduced in situ to generate the active Pd(0) species. acs.orgnih.gov DFT studies on the Herrmann–Beller palladacycle, formed from Pd(OAc)2 and P(o-tolyl)3, have explored the intricate activation pathways. acs.orgnih.gov These studies show that the activation can be initiated by reagents like boronic acids or bases, leading to the formation of active Pd(0) and Pd(II) species that can enter different catalytic cycles. acs.orgnih.govnih.gov Computational modeling of the degradation of palladium acetate (B1210297) dimers in the presence of phosphine ligands has also provided insights into the formation of active monomeric catalyst species. chemrxiv.org

Catalyst Deactivation: Catalysts can lose activity through various mechanisms, including ligand degradation and the formation of inactive palladium aggregates (e.g., palladium black). nih.govd-nb.info Computational studies have investigated potential deactivation pathways. For example, in polymerization catalysis, DFT has been used to study irreversible deactivation resulting from the reaction of palladium alkyl intermediates with palladium hydride species. d-nb.infoacs.org In cross-coupling reactions, the formation of off-cycle species, such as stable bis(phosphine) palladium complexes with certain substrates, can trap the catalyst in an unreactive state. rsc.org The tendency of ligands to undergo cyclometalation, a process that can deactivate the catalyst, has also been studied computationally, informing the design of ligands with substituents that suppress this pathway. nih.gov Furthermore, studies have implicated the formation of palladium nanoparticles (PdNPs) as a deactivation pathway, but also as a potential reservoir for active Pd(0) species, highlighting the complexity of these systems. acs.orgnih.gov

Emerging Research Trajectories and Prospective Developments

Design and Synthesis of Enhanced Bis(tri-o-tolylphosphine)palladium Precatalysts

A significant thrust in current research is the rational design of next-generation palladium precatalysts to overcome the limitations of traditional systems. The goal is to create air- and moisture-stable Pd(II) sources that reliably and efficiently generate the active phosphine-ligated Pd(0) species required for catalysis. nih.gov

Key developments include:

Palladacycle-Based Precatalysts: Researchers have developed precatalysts based on a 2-aminobiphenyl (B1664054) scaffold. nih.govrsc.org A notable innovation in this area is the replacement of the labile chloride ligand with a mesylate. nih.govrsc.org This modification leads to a new class of precatalysts with demonstrably improved solution stability. nih.govrsc.org These mesylate-based palladacycles can be prepared with a broader range of phosphine (B1218219) ligands, offering greater flexibility in catalyst tuning. nih.gov

Oxidative Addition Complexes (OACs): For extremely bulky phosphine ligands, where the formation of palladacycle-based precatalysts can be difficult, Pd(II) oxidative addition complexes have emerged as a highly effective alternative. mit.edu These OACs are easily prepared, stable for long-term storage under ambient conditions, and serve as excellent precatalysts for a variety of cross-coupling reactions, including C-N, C-O, and C-F bond formations. mit.edu

Bis-phosphine Mono-oxide (BPMO) Ligated Precatalysts: Mechanistic studies into asymmetric C-N coupling reactions revealed that the mono-oxidation of a bis-phosphine ligand was critical for a successful transformation. researchgate.net This insight led to the rational design of a new series of BPMO-ligated Pd(II) precatalysts that ensure reliable and complete activation to the active catalytic species. researchgate.net

These advancements in precatalyst design are pivotal, as they address the common problem of inefficient catalyst activation that can occur with traditional Pd(0) sources like Pd₂(dba)₃ or Pd(II) sources like Pd(OAc)₂ that require in-situ reduction. nih.gov

Table 1: Comparison of Palladium Precatalyst Generations

| Precatalyst Type | Key Feature | Advantages | Supporting Ligand Scope |

|---|---|---|---|

| Traditional Pd(II)/Pd(0) Sources | e.g., Pd(OAc)₂, Pd₂(dba)₃ | Commercially available. | Can be inhibited by spectator ligands or require inefficient in-situ reduction. nih.gov |

| Chloride-Based Palladacycles | 2-aminobiphenyl scaffold with chloride ligand. | Air and moisture stable Pd(II) source. nih.gov | Effective for a range of phosphines. rsc.org |

| Mesylate-Based Palladacycles | Replaced chloride with a mesylate ligand. | Enhanced solution stability; facile synthesis. nih.govrsc.org | Readily prepared from a wider range of phosphine ligands. nih.govrsc.org |

| Oxidative Addition Complexes (OACs) | Pre-formed Pd(II) complex from oxidative addition. | Effective for extremely bulky ligands; stable to long-term storage. mit.edu | Accommodates ligands where palladacycle formation is difficult. mit.edu |

| BPMO-Ligated Precatalysts | Utilizes a mono-oxidized bis-phosphine ligand. | Rational design based on mechanistic insight; ensures reliable activation. researchgate.net | Designed for specific asymmetric transformations. researchgate.net |

Expansion of Catalytic Scope to Novel Substrates and Reaction Types

While this compound and its derivatives are renowned for their utility in a wide array of cross-coupling reactions like Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig aminations, research continues to push the boundaries of its catalytic capabilities. fishersci.comsigmaaldrich.comsigmaaldrich.com The focus is on engaging previously challenging substrates and developing entirely new transformations.

Recent expansions of its catalytic scope include:

Coupling with Novel Enolates and Acetates: The dichlorothis compound(II) variant has proven effective in catalyzing the coupling of aryl bromides with tributyltin enolates and vinylic acetates. sigmaaldrich.comlookchem.comnstecom.com These reactions provide new pathways for the synthesis of complex organic molecules. lookchem.com

High-Performance Carbonylation of Alkenes: A significant recent development is the use of palladium catalysts with aryldiphosphine ligands for the highly efficient regioselective carbonylation of alkenes. nih.gov One such system demonstrated exceptional performance in the methoxycarbonylation of ethylene (B1197577), achieving a turnover number (TON) greater than 2,390,000 and a turnover frequency (TOF) of 100,000 h⁻¹, with over 99% selectivity. nih.gov This level of efficiency surpasses previous industrial standards and showcases the potential for producing valuable carboxylate derivatives. nih.gov

Synthesis of Complex Heterocycles: The catalyst has been successfully employed in the synthesis of imidazopyrimidine derivatives, highlighting its utility in constructing complex, pharmaceutically relevant scaffolds. sigmaaldrich.com

Table 2: Expanded Catalytic Applications

| Reaction Type | Catalyst System | Substrates | Product Class |

|---|---|---|---|

| Stille-type Coupling | Dichlorothis compound(II) | Aryl bromides, Tributyltin enolates sigmaaldrich.comlookchem.com | Aryl ketones/enol derivatives |

| Heck-type Coupling | Dichlorothis compound(II) | Aryl bromides, Vinylic acetates sigmaaldrich.comlookchem.com | Substituted alkenes |

| Negishi-Reformatsky Coupling | Dichlorothis compound(II) | Aryl bromides, Ethyl 2-(tributylstannyl)acetates sigmaaldrich.com | Aryl acetic acid esters |

| Methoxycarbonylation | Palladium / Aryldiphosphine Ligand | Ethylene, Methanol nih.gov | Methyl propionate (B1217596) |

Integration into Sustainable Chemical Processes and Environmental Applications

The principles of green chemistry—maximizing atom economy, reducing waste, and lowering energy consumption—are increasingly central to chemical synthesis. The development of highly efficient catalysts like those derived from this compound is integral to achieving these goals.

Enhanced Catalytic Efficiency: The drive to create more robust and active catalysts directly contributes to sustainability. For instance, the development of a palladium/aryldiphosphine system for ethylene carbonylation that achieves a turnover number exceeding 2.39 million allows for the production of methyl propionate with exceptionally low catalyst loadings. nih.gov This reduces the amount of precious metal required and minimizes downstream contamination of the product.

Improved Stability and Oxygen Resistance: A key challenge in industrial catalysis is catalyst deactivation, which can be caused by air or other oxidants. Recently designed aryldiphosphine ligands have been shown to impart strong oxygen-resistance to the palladium catalyst. nih.gov This stability reduces the need for stringent inert atmospheres, simplifying processes and preventing the waste associated with catalyst decomposition. The enhanced stability of P(o-tol)₃ itself against quaternization compared to other phosphines like PPh₃ also contributes to longer catalyst lifetimes. acs.org

Atom-Efficient Reactions: Palladium-catalyzed reactions like carbonylation are inherently atom-efficient, incorporating a simple carbon monoxide molecule directly into a substrate. nih.gov By refining catalysts to perform these reactions with higher yields and selectivities, researchers further enhance their environmental credentials, ensuring that raw materials are converted into desired products with minimal byproduct formation.

Interdisciplinary Applications in Materials Science and Functional Polymer Synthesis

The utility of this compound and its derivatives extends beyond traditional organic synthesis into the realm of materials science and polymer chemistry. samaterials.comsamaterials.com The catalyst's ability to form carbon-carbon and carbon-heteroatom bonds is fundamental to constructing the complex molecular architectures required for advanced materials.

Specialty and Fine Chemical Production: The catalyst is employed in the synthesis of specialty chemicals and complex intermediates that are building blocks for pharmaceuticals, agrochemicals, and materials. lookchem.comsamaterials.com

Polymer Research: Its role in C-C coupling reactions is leveraged in polymer research. samaterials.com For example, the highly efficient synthesis of methyl propionate is significant because this compound is a key precursor to methyl methacrylate, the monomer used to produce poly(methyl methacrylate) (PMMA), a widely used transparent thermoplastic. nih.gov

Functional Materials: The precision of palladium-catalyzed cross-coupling allows for the synthesis of well-defined functional polymers and organometallic materials. These materials have potential applications in areas such as light-emitting diodes (LEDs) and thin-film deposition. americanelements.com The catalyst facilitates the creation of conjugated polymer backbones and the attachment of specific functional groups, tuning the material's electronic and physical properties.

Addressing Outstanding Challenges and Frontier Research Questions

Despite significant progress, several challenges and frontier research questions remain, guiding the future direction of research involving this compound catalysts.

Understanding Ligand Substitution and Reaction Mechanisms: While the catalyst is used extensively, detailed mechanistic studies, particularly concerning ligand substitution, have been relatively scarce. acs.org A deeper understanding of the kinetics and mechanisms of how phosphine and substrate ligands associate and dissociate from the palladium center is crucial for the rational design of even better catalysts. For example, research has shown that the steric bulk of the tri-o-tolylphosphine (B155546) ligand promotes phosphine lability, which is key to its high reactivity, but a more quantitative understanding is still needed. acs.org

Improving Catalyst Activation and Longevity: Ensuring the efficient and reliable generation of the active Pd(0) species from a stable Pd(II) precatalyst remains a central challenge. nih.govresearchgate.net While new precatalyst designs have shown great promise, the pursuit of universally applicable, robust, and cost-effective activation methods continues.

Broadening Substrate Scope for Challenging Bonds: The formation of certain bonds, such as C-F bonds, remains a significant hurdle in cross-coupling chemistry. mit.edu Tailoring ligands and precatalysts, potentially moving beyond even the bulky biarylphosphines, to facilitate these difficult transformations is a major frontier. mit.edu

Developing Oxygen-Resistant Catalysts for Industrial Use: The sensitivity of many palladium catalysts to air is a major operational barrier. The recent development of an oxygen-resistant aryldiphosphine ligand system for carbonylation is a major step forward, but creating broadly applicable, highly stable catalysts that can operate under practical, less-than-inert conditions is a key goal for industrial chemistry. nih.gov

Q & A

Basic Research Questions

Q. How is Bis(tri-o-tolylphosphine)palladium synthesized, and what are the critical purity considerations for catalytic applications?

- Methodological Answer : The synthesis typically involves reacting palladium precursors (e.g., PdCl₂) with tri-o-tolylphosphine ligands under inert conditions. A 1:2 molar ratio of Pd to ligand ensures optimal coordination . Purification via recrystallization or column chromatography is critical to remove unreacted ligands, which can inhibit catalytic activity. Purity (>98%) should be verified using NMR (31P and 1H) and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and ligand coordination?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural data, including Pd–P bond lengths (typically ~2.3 Å) and ligand geometry . 31P NMR is essential for confirming ligand coordination, with chemical shifts between 15–25 ppm indicating phosphine binding to Pd. IR spectroscopy can detect acetate or chloride counterions in related complexes .

Q. How does this compound compare to analogous catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions?

- Methodological Answer : The ortho-methyl groups on the tri-o-tolylphosphine ligands increase steric bulk, improving thermal stability but potentially reducing catalytic turnover in sterically hindered substrates. Kinetic studies using GC-MS or HPLC can quantify reaction rates and byproduct formation under standardized conditions (e.g., Suzuki-Miyaura coupling at 80°C) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (LANL2DZ for Pd) accurately predict Pd–ligand bond dissociation energies and transition-state geometries . Solvent effects (e.g., toluene) should be incorporated via implicit models (COSMO). Charge transfer analysis via Natural Bond Orbital (NBO) theory clarifies ligand-to-Pd donation .

Q. How do ligand substituents (e.g., methyl vs. tert-butyl groups) influence the oxidative addition step in palladium-catalyzed reactions?

- Methodological Answer : Steric parameters (Tolman cone angles) and electronic descriptors (Hammett σ constants) correlate with reaction kinetics. Comparative studies using stopped-flow UV-Vis spectroscopy can track oxidative addition rates for aryl halides (e.g., PhBr vs. PhCl). Data contradictions may arise from solvent polarity effects, requiring multivariate regression analysis .

Q. What are the mechanistic implications of Pd(0)/Pd(II) cycling in this compound-mediated C–N bond formation?

- Methodological Answer : In situ X-ray absorption spectroscopy (XAS) at Pd K-edge identifies oxidation state changes during catalysis. Coupling this with DFT-derived Pourbaix diagrams helps rationalize pH-dependent side reactions (e.g., Pd black formation). Ligand lability under acidic conditions should be assessed via cyclic voltammetry .

Q. How can air sensitivity and decomposition pathways of this compound be mitigated in large-scale syntheses?

- Methodological Answer : Schlenk line techniques or glovebox handling under argon are mandatory. Thermogravimetric analysis (TGA) under controlled atmospheres identifies decomposition thresholds (>150°C). Stabilizing additives (e.g., quinoline) can suppress Pd aggregation, verified via TEM and dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. Conflicting reports exist on the catalytic efficiency of this compound in aqueous vs. anhydrous conditions. How can these discrepancies be resolved?

- Methodological Answer : Systematic benchmarking under identical substrate/water ratios (e.g., 10% H₂O in DMF) is necessary. ICP-MS analysis of Pd leaching into aqueous phases clarifies stability issues. Kinetic isotope effects (KIEs) using D₂O distinguish between hydrolytic vs. ligand-based decomposition pathways .

Q. Why do some studies report high enantioselectivity with chiral derivatives of this compound, while others observe racemic outcomes?

- Methodological Answer : Chiral HPLC and circular dichroism (CD) must verify ligand enantiopurity. Computational docking studies (e.g., AutoDock Vina) can predict substrate-ligand steric mismatches. Reaction temperature gradients (±5°C) may inadvertently erase selectivity; isothermal calorimetry (ITC) ensures precise control .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.